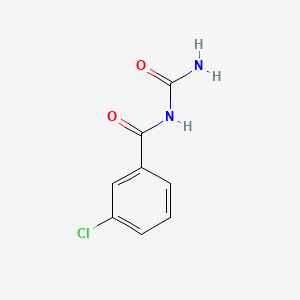
Urea, (m-chlorobenzoyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, (m-chlorobenzoyl)- is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea moiety attached to a m-chlorobenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (m-chlorobenzoyl)- typically involves the reaction of m-chlorobenzoyl chloride with urea. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dioxane. The reaction mixture is cooled to maintain a temperature below 25°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of Urea, (m-chlorobenzoyl)- follows similar principles but is optimized for larger quantities. The process involves the use of large reactors with efficient cooling systems to manage the exothermic reaction. The product is then purified through a series of extraction and distillation steps to obtain the desired compound in high yield and purity .
化学反应分析
Types of Reactions
Urea, (m-chlorobenzoyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the m-chlorobenzoyl group can be substituted by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form m-chlorobenzoic acid and urea.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Bases: Sodium hydroxide is commonly used to facilitate substitution reactions.
Solvents: Dioxane and dichloromethane are frequently used as solvents in these reactions.
Temperature Control: Maintaining low temperatures is crucial to control the exothermic nature of the reactions.
Major Products Formed
m-Chlorobenzoic Acid: Formed through hydrolysis.
Substituted Urea Derivatives: Formed through substitution reactions.
科学研究应用
Chemistry
In chemistry, Urea, (m-chlorobenzoyl)- is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme interactions and protein folding due to its ability to form hydrogen bonds and interact with biological macromolecules .
Medicine
In medicine, derivatives of Urea, (m-chlorobenzoyl)- are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry
Industrially, this compound is used in the production of polymers and resins, where it contributes to the material’s mechanical properties and stability .
作用机制
The mechanism of action of Urea, (m-chlorobenzoyl)- involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can disrupt protein-protein interactions, affecting cellular pathways and processes .
相似化合物的比较
Similar Compounds
Uniqueness
Urea, (m-chlorobenzoyl)- is unique due to the presence of the m-chlorobenzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized compounds with specific biological and industrial applications .
属性
CAS 编号 |
101253-47-8 |
|---|---|
分子式 |
C8H7ClN2O2 |
分子量 |
198.60 g/mol |
IUPAC 名称 |
N-carbamoyl-3-chlorobenzamide |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-3-1-2-5(4-6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13) |
InChI 键 |
IGGSBZRKJKKLBF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


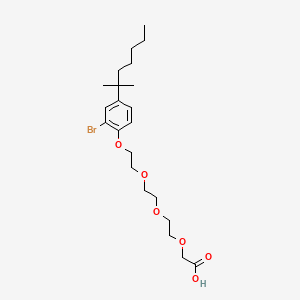
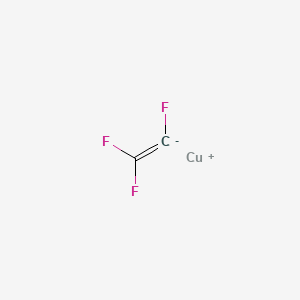
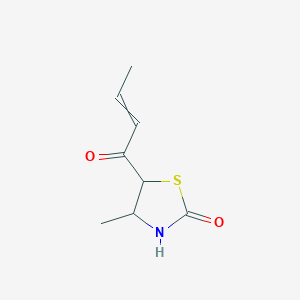
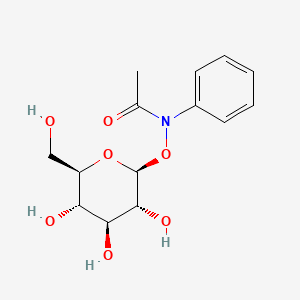

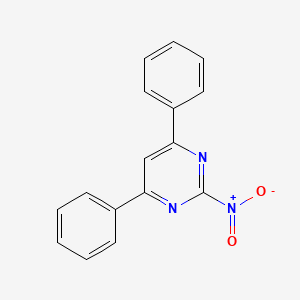
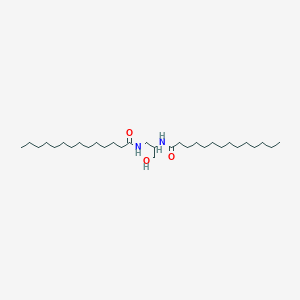

![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)
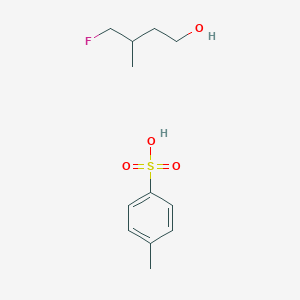
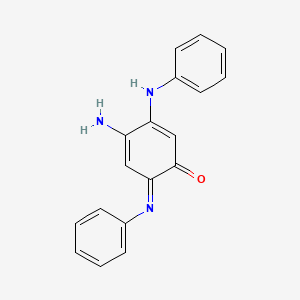
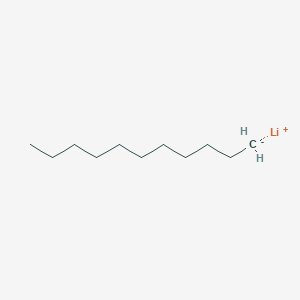
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)
![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
